
1-(3-Methoxyphenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Humanstudien: In einer Studie mit steigenden Einzeldosen bei gesunden Menschen zeigte BMS-903452 eine dosisabhängige Erhöhung der Exposition und einen Trend zu erhöhten Gesamt-GLP-1-Plasmaspiegeln .
GPR119-Agonist zur Behandlung von Typ-2-Diabetes
Stoffwechselbedingte Fettlebererkrankung (MAFLD)
Zusammenfassend lässt sich sagen, dass „1-(3-Methoxyphenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-on“ vielversprechend für die Behandlung von Diabetes, die Therapie von MAFLD und in verschiedenen wissenschaftlichen und industriellen Kontexten ist. Forscher erforschen weiterhin seine potenziellen Anwendungen, was es zu einem spannenden Forschungsgebiet macht . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht zu fragen! 😊
Wirkmechanismus
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it. This activation leads to a series of intracellular events, including the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1 .
Biochemical Pathways
The activation of GPR119 affects several biochemical pathways. The most significant of these is the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1 . Both of these actions contribute to the regulation of blood glucose levels, making this compound a potential treatment for type 2 diabetes .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Result of Action
The activation of the GPR119 receptor by this compound leads to the stimulation of glucose-dependent insulin release and the promotion of the secretion of the incretin GLP-1 . These actions can help regulate blood glucose levels, potentially providing a therapeutic benefit in the treatment of type 2 diabetes .
Biologische Aktivität
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone, often referred to as a piperidine derivative, has gained attention in the field of medicinal chemistry for its potential biological activities. Its unique structural features, including the presence of a chloropyrimidine moiety and a methoxyphenyl group, suggest possible interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 347.8 g/mol
- IUPAC Name : [3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone
The compound exhibits a complex structure that lends itself to various chemical reactions, including oxidation, reduction, and substitution, making it a versatile candidate for further pharmacological exploration.
The biological activity of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone is hypothesized to involve its interaction with specific enzymes or receptors. The mechanism may include:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could also interact with neurotransmitter receptors, influencing signaling pathways related to various physiological processes.
Anticancer Properties
Recent studies have indicated that compounds similar to (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone exhibit significant antiproliferative effects against various cancer cell lines:
- IC50 Values : Similar piperidine derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (e.g., MDA-MB-231 and MCF-7) and ovarian cancer cells (e.g., COV318 and OVCAR-3) .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective activity. Studies on related piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems, which may contribute to neuroprotection in models of neurodegenerative diseases.
Case Studies
-
Study on Antiproliferative Activity :
- A series of benzoylpiperidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications in the piperidine structure significantly influenced the cytotoxicity profiles, suggesting that (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone could be optimized for enhanced activity .
-
Mechanism Exploration :
- Molecular docking studies revealed that similar compounds bind effectively to active sites of target enzymes, supporting the hypothesis that structural modifications can enhance binding affinity and selectivity.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloromethcathinone | Chlorinated phenyl group | Stimulant effects |
3-Chloromethcathinone | Similar core structure | Varying pharmacological effects |
(3-(5-Chloropyrimidin-2-yl)oxypiperidin) | Multiple heterocyclic rings | Anticancer and neuroprotective potential |
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-14-5-2-4-12(8-14)16(22)21-7-3-6-15(11-21)24-17-19-9-13(18)10-20-17/h2,4-5,8-10,15H,3,6-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAQFQNRXXSWSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.